1-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol
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Description
Safety and Hazards
- MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with5-HT1A and 5-HT7 receptors . These receptors are part of the serotonin system, which plays a crucial role in mood regulation and anxiety .
Mode of Action
It’s hypothesized that the compound might influence anxiety-like behaviors in rodents . This suggests that the compound could potentially interact with its targets to modulate neurotransmission, leading to changes in mood and anxiety levels .
Biochemical Pathways
serotonergic pathways . These pathways are involved in a variety of physiological processes, including mood regulation, anxiety, and sleep .
Result of Action
Based on its hypothesized interaction with the serotonin system, it’s possible that the compound could lead to changes inneurotransmission , potentially influencing mood and anxiety levels .
properties
IUPAC Name |
1-[1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-4-20(24)21-22-18-8-5-6-9-19(18)23(21)10-7-11-25-17-13-15(2)12-16(3)14-17/h5-6,8-9,12-14,20,24H,4,7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOWFFPZXZPPFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCCOC3=CC(=CC(=C3)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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